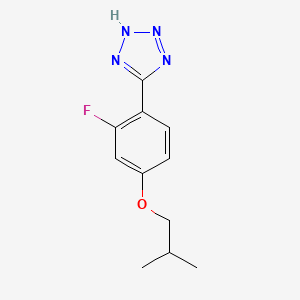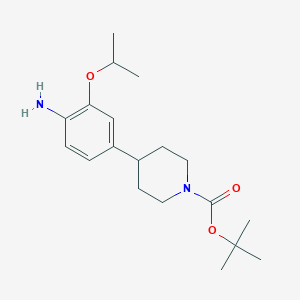
5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-isobutoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The amino group reacts with sodium azide under acidic conditions to form the tetrazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products:
Oxidation: Oxidized derivatives such as nitroso, nitro, or oxo compounds.
Reduction: Reduced forms like amines or other nitrogen-containing heterocycles.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in various chemical reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine:
Pharmaceuticals: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or receptor-ligand interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Electronics: It can be used in the fabrication of electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and isobutoxy groups can enhance its binding affinity and selectivity, while the tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets effectively.
Comparación Con Compuestos Similares
- 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
- 5-(2-Fluoro-4-ethoxyphenyl)-1H-tetrazole
- 5-(2-Fluoro-4-propoxyphenyl)-1H-tetrazole
Comparison:
- Structural Differences: The main difference lies in the substituent on the phenyl ring. While 5-(2-Fluoro-4-isobutoxyphenyl)-1H-tetrazole has an isobutoxy group, the similar compounds have methoxy, ethoxy, or propoxy groups.
- Chemical Properties: These structural differences can lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The different substituents can also affect the compound’s biological activity, influencing its binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
IUPAC Name |
5-[2-fluoro-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-7(2)6-17-8-3-4-9(10(12)5-8)11-13-15-16-14-11/h3-5,7H,6H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDMUZPBKHUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B8148637.png)
![7-amino-6-(N-[1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carbonyl]anilino)-3,5-dihydroxy-7-oxoheptanoic acid](/img/structure/B8148644.png)


![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)

![3-METHYL-1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL]UREA](/img/structure/B8148666.png)
![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)

![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)


![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)

